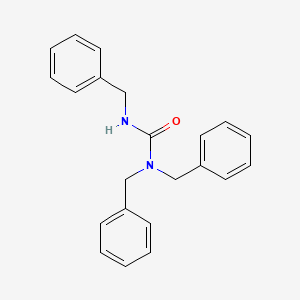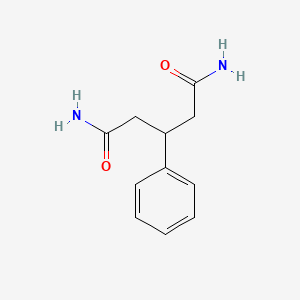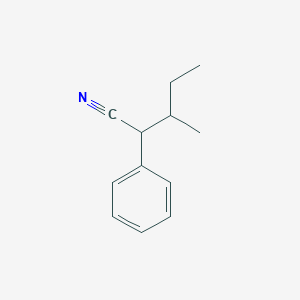![molecular formula C22H14N2O2 B11957770 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione is a complex heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione typically involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the use of hydrazine sulfate and 3-nitrophthalic acid under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce dihydrophthalazine compounds.
Scientific Research Applications
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2) or p38MAP kinase, leading to anti-inflammatory and anticancer effects . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler compound with similar biological activities.
Phthalazinone: Known for its antimicrobial and anticancer properties.
Pyrazolo[1,2-b]phthalazine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione stands out due to its complex structure and the presence of multiple functional groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H14N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,11-diazahexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-4,6,8,13,15,17,19,21,23-nonaene-3,10-dione |
InChI |
InChI=1S/C22H14N2O2/c25-21-17-11-5-6-12-18(17)22(26)24-20-14-8-2-1-7-13(14)19(23(21)24)15-9-3-4-10-16(15)20/h1-12,19-20H |
InChI Key |
AUKPMRTVYAUQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)N5N3C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)






![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)


